molecular formula C18H17F3N6O2S B2920106 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1021250-63-4

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2920106
CAS No.: 1021250-63-4
M. Wt: 438.43
InChI Key: UNFHJIWEABDNOK-UHFFFAOYSA-N
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Description

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17F3N6O2S and its molecular weight is 438.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide and its derivatives have been synthesized and characterized for various applications. Studies demonstrate the synthesis of related benzenesulfonamide derivatives, highlighting their antimicrobial activity against a range of bacteria and fungi. For instance, Desai et al. (2017) synthesized benzenesulfonamide derivatives evaluating their in vitro antimicrobial activity, showcasing the potential of these compounds as antibacterial and antifungal agents (Desai, Makwana, & Senta, 2017). Similarly, the synthesis and characterization of benzenesulfonamides have been reported, indicating their inhibitory profiles against enzymes like acetylcholinesterase and tyrosinase, which are linked to diseases such as Alzheimer's and Parkinson's (Lolak et al., 2020).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of benzenesulfonamide derivatives have been extensively studied, showing significant potential in combating microbial infections. The derivatives have shown potent activity against Gram-positive and Gram-negative bacteria, as well as fungal strains, suggesting their use in developing new antimicrobial agents (Desai et al., 2016).

Anticancer Activities

Some studies have focused on the anticancer activities of benzenesulfonamide derivatives. Ghorab and Al-Said (2012) synthesized indenopyridine derivatives with benzenesulfonamide moieties and tested them against the breast cancer cell line MCF7, discovering compounds with higher potency than Doxorubicin, a standard drug used in cancer treatment (Ghorab & Al-Said, 2012).

Ligands for Metal Coordination

Benzenesulfonamide derivatives have been explored as ligands for metal coordination, which is critical for developing new materials and catalysts. Jacobs et al. (2013) reported on the molecular and supramolecular structures of benzenesulfonamide derivatives, providing insight into their potential applications in material science and coordination chemistry (Jacobs, Chan, & O'Connor, 2013).

Enzyme Inhibition and Molecular Docking Studies

Enzyme inhibition studies, along with molecular docking, reveal that benzenesulfonamide derivatives are potent inhibitors of various enzymes. These studies provide a foundational understanding of how these compounds interact at the molecular level, guiding the design of drugs targeting specific enzymes involved in disease processes (Rathish et al., 2012).

Properties

IUPAC Name

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-1-3-15(4-2-13)30(28,29)24-12-11-23-16-5-6-17(27-26-16)25-14-7-9-22-10-8-14/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFHJIWEABDNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.